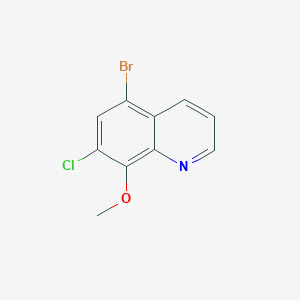
Hydrazine, (p-butoxybenzyl)-, oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves the reaction between p-butoxybenzylhydrazine and oxalic acid. The reaction proceeds as follows:
(4-butoxybenzyl)hydrazine+Oxalic acid→(4-butoxybenzyl)hydrazine ethanedioate
Reaction Conditions:: The reaction typically occurs under mild conditions, with the reactants dissolved in a suitable solvent (such as water or ethanol). Heating or refluxing the mixture facilitates the formation of the oxalate salt.
Industrial Production Methods:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a basis for understanding the compound’s formation.
Analyse Chemischer Reaktionen
Types of Reactions:: Hydrazine, (p-butoxybenzyl)-, oxalate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other derivatives.
Reduction: Reduction of the oxalate salt yields the parent hydrazine compound.
Substitution: The hydrazine group can undergo nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation (using palladium on carbon) can reduce the oxalate salt.
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to hydrazone derivatives, while reduction yields the parent hydrazine.
Wissenschaftliche Forschungsanwendungen
Hydrazine, (p-butoxybenzyl)-, oxalate finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: For studying hydrazine derivatives’ effects on biological systems.
Medicine: Investigating potential therapeutic properties.
Industry: In the development of specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with cellular targets, including enzymes or receptors. Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, this compound’s uniqueness lies in its p-butoxybenzylhydrazine moiety. Similar compounds include methylhydrazine and other hydrazine derivatives.
Eigenschaften
CAS-Nummer |
75333-05-0 |
|---|---|
Molekularformel |
C13H20N2O5 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
(4-butoxyphenyl)methylhydrazine;oxalic acid |
InChI |
InChI=1S/C11H18N2O.C2H2O4/c1-2-3-8-14-11-6-4-10(5-7-11)9-13-12;3-1(4)2(5)6/h4-7,13H,2-3,8-9,12H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
KMOYLUOYSGKILR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)




![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)

